molecular formula C17H27NO B1203261 8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 3897-94-7

8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B1203261
CAS No.: 3897-94-7
M. Wt: 261.4 g/mol
InChI Key: SPOMVKJPPZWHRF-UHFFFAOYSA-N
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Description

Historical Development of Aminotetralin Derivatives

The development of aminotetralin derivatives represents a pivotal chapter in medicinal chemistry and neuropharmacological research, with roots extending back to the systematic exploration of rigid analogues of phenethylamine compounds. The aminotetralin scaffold emerged from efforts to create conformationally restricted analogues of biologically active amines, leading to compounds with enhanced selectivity and potency profiles. The parent compound 2-aminotetralin, also known as 1,2,3,4-tetrahydronaphthalen-2-amine, served as the foundational structure for subsequent chemical modifications that yielded a diverse array of pharmacologically active derivatives.

Research into aminotetralin derivatives gained significant momentum during the latter half of the twentieth century, when scientists recognized the potential for these rigid molecular frameworks to serve as selective receptor ligands. The systematic exploration of substitution patterns on the tetrahydronaphthalene ring system led to the discovery of compounds with remarkable specificity for various neurotransmitter receptors. The development of 8-methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine occurred within this broader context of structure-activity relationship studies aimed at understanding how specific molecular modifications influence biological activity.

The historical trajectory of aminotetralin research demonstrates the evolution from simple structural analogues to sophisticated, purpose-designed molecules. Early investigations focused on basic pharmacological screening, while later studies employed advanced molecular modeling and receptor binding techniques to guide synthetic efforts. This compound represents a mature example of this developmental process, incorporating specific structural features designed to optimize interaction with target biological systems while maintaining the inherent stability and synthetic accessibility of the aminotetralin framework.

Classification Within the Aminotetralin Chemical Family

8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine belongs to the broader classification of 2-aminotetralin derivatives, which constitute a significant subgroup within the aminotetralin chemical family. The compound is specifically categorized as a substituted tetrahydronaphthalene derivative featuring both aromatic ring substitution and amino group modification. The methoxy group positioned at the 8-position of the tetrahydronaphthalene ring system represents a key structural feature that distinguishes this compound from other aminotetralin derivatives.

The chemical classification of this compound encompasses several important structural elements that define its position within the aminotetralin family. The tetrahydronaphthalene core provides the rigid bicyclic framework characteristic of all aminotetralin derivatives, while the amino group at the 2-position serves as the primary pharmacophoric element. The n,n-dipropyl substitution pattern on the amino nitrogen introduces significant steric bulk and lipophilicity, contributing to the compound's unique pharmacological profile compared to unsubstituted or differently substituted analogues.

Within the systematic classification scheme for aminotetralin derivatives, this compound can be further categorized based on its substitution pattern and stereochemical properties. The compound exists as stereoisomers due to the chiral center at the 2-position, with the (S)-enantiomer being specifically documented in chemical databases. This stereochemical aspect places the compound within the subset of chiral aminotetralins, which often exhibit enantioselective biological activities and require careful consideration of stereochemical purity in research applications.

Classification Parameter Description
Chemical Family Aminotetralin derivatives
Subclass 2-Aminotetralin derivatives
Ring System Tetrahydronaphthalene
Substitution Pattern 8-Methoxy, 2-(dipropylamino)
Stereochemistry Chiral at C-2 position
Molecular Framework Rigid bicyclic aromatic system

Significance in Neuropharmacological Research

The significance of 8-methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine in neuropharmacological research stems from its structural relationship to established serotonergic ligands and its potential utility as a research tool for investigating neurotransmitter systems. The compound's design incorporates structural features known to confer selectivity for specific receptor subtypes, making it valuable for mechanistic studies of neurotransmitter function. The methoxy substitution at the 8-position represents a critical modification that influences the compound's binding affinity and selectivity profile compared to hydroxylated analogues.

Research applications of this compound have focused primarily on its utility as a molecular probe for understanding structure-activity relationships within the aminotetralin series. The compound's structural features make it particularly relevant for comparative studies with 8-hydroxy-2-(di-n-propylamino)tetralin, allowing researchers to investigate the impact of hydroxyl versus methoxy substitution on biological activity. Such comparative analyses have provided valuable insights into the molecular determinants of receptor selectivity and functional activity within this chemical class.

The compound's significance extends beyond basic pharmacological research to include applications in medicinal chemistry and drug discovery programs. The aminotetralin scaffold has served as a starting point for the development of therapeutic agents targeting various neurological and psychiatric conditions. Understanding the structure-activity relationships exemplified by compounds like 8-methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine contributes to the rational design of new therapeutic candidates with improved efficacy and selectivity profiles.

The neuropharmacological importance of this compound is further underscored by its role in advancing our understanding of conformational restriction as a strategy for enhancing drug selectivity. The rigid tetrahydronaphthalene framework prevents the molecular flexibility that can lead to promiscuous receptor binding, thereby promoting selective interactions with target receptors. This principle has broad implications for drug design and has influenced the development of numerous other therapeutic agents across various pharmacological classes.

Nomenclature and Chemical Identifiers

The systematic nomenclature of 8-methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and substitution patterns. The complete chemical name reflects the compound's structural complexity, incorporating positional information for both the methoxy group and the dipropylamino substitution. Alternative naming conventions include the designation as 1,2,3,4-tetrahydro-8-methoxy-n,n-dipropyl-2-naphthalenamine, which emphasizes the naphthalene-derived core structure.

The compound's chemical identity is established through multiple standardized identifier systems used in chemical databases and regulatory documentation. The Chemical Abstracts Service registry number 119432-89-2 provides a unique numerical identifier that facilitates unambiguous chemical identification across various databases and information systems. Additional identifiers include the IUPAC International Chemical Identifier string and corresponding hash key, which encode the complete molecular structure in a standardized format suitable for computational applications.

Stereochemical considerations add complexity to the compound's nomenclature, as the presence of a chiral center at the 2-position requires specification of absolute configuration. The (S)-enantiomer is specifically designated as (2S)-8-methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine, indicating the spatial arrangement of substituents around the chiral carbon. This stereochemical specification is crucial for accurate chemical communication and essential for understanding the compound's biological properties, as enantiomers often exhibit different pharmacological activities.

Identifier Type Value
Chemical Abstracts Service Number 119432-89-2
Molecular Formula C17H27NO
Molecular Weight 261.409 g/mol
International Chemical Identifier Key SPOMVKJPPZWHRF-HNNXBMFYSA-N
Systematic Name 8-methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Alternative Name 1,2,3,4-tetrahydro-8-methoxy-n,n-dipropyl-2-naphthalenamine

Relationship to 8-OH-DPAT and Other Aminotetralins

The structural relationship between 8-methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine and 8-hydroxy-2-(di-n-propylamino)tetralin represents a paradigmatic example of how subtle molecular modifications can influence biological activity while maintaining core pharmacophoric features. Both compounds share the identical tetrahydronaphthalene backbone and dipropylamino substitution pattern, differing only in the nature of the 8-position substituent. This structural similarity makes them valuable comparative tools for understanding structure-activity relationships within the aminotetralin series.

8-Hydroxy-2-(di-n-propylamino)tetralin, developed in the 1980s, established itself as a landmark compound in serotonergic research due to its high selectivity for 5-hydroxytryptamine1A receptors. The compound's success as a research tool and its well-characterized pharmacological profile provided a foundation for the subsequent development of related analogues, including the methoxy-substituted derivative. The substitution of hydroxyl with methoxy represents a bioisosteric modification that maintains similar electronic properties while altering the compound's hydrogen bonding capacity and metabolic stability.

The broader aminotetralin family encompasses numerous structurally related compounds that collectively illustrate the versatility of the tetrahydronaphthalene scaffold for neuropharmacological applications. Related derivatives include 5-hydroxy-2-(di-n-propylamino)tetralin, 7-hydroxy-2-(di-n-propylamino)tetralin, and various other positional isomers and substitution patterns. Each of these compounds contributes to our understanding of how structural modifications influence receptor binding profiles, functional activities, and pharmacokinetic properties within this chemical class.

The comparative analysis of 8-methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine with other aminotetralin derivatives has revealed important insights into the molecular basis of receptor selectivity and functional activity. Studies comparing methoxy and hydroxyl substitution patterns have demonstrated that even conservative structural modifications can significantly alter biological properties. These findings have broader implications for medicinal chemistry and highlight the importance of systematic structure-activity relationship studies in drug discovery programs.

Compound 8-Position Substituent Receptor Profile Research Applications
8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine Methoxy Under investigation Structure-activity studies
8-Hydroxy-2-(di-n-propylamino)tetralin Hydroxyl 5-Hydroxytryptamine1A agonist Serotonergic research
5-Hydroxy-2-(di-n-propylamino)tetralin None (hydroxyl at 5-position) Dopaminergic activity Catecholamine research
7-Hydroxy-2-(di-n-propylamino)tetralin None (hydroxyl at 7-position) Mixed profile Comparative studies

Properties

IUPAC Name

8-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-17(19-3)16(14)13-15/h6-8,15H,4-5,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOMVKJPPZWHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959822
Record name 8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3897-94-7
Record name 1,2,3,4-Tetrahydro-8-methoxy-N,N-dipropyl-2-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3897-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxy-2-(di-n-propylamino)tetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003897947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagent Selection

The imine intermediate is generated by reacting 8-methoxy-2-tetralone with dipropylamine in a polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its selectivity for imine reduction without over-reducing aromatic rings. The reaction proceeds under inert atmospheric conditions (nitrogen or argon) at temperatures maintained between 10–15°C to minimize side reactions.

Stoichiometric and Kinetic Considerations

Optimal molar ratios are critical for maximizing yield. Patent data indicate a molar ratio of 1:0.85:1.5–2 for 8-methoxy-2-tetralone, dipropylamine, and NaBH(OAc)₃, respectively. Excess dipropylamine drives the equilibrium toward imine formation, while controlled addition of the reducing agent prevents exothermic side reactions. Reaction times of 12–15 hours ensure complete conversion, as verified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Industrial-Scale Synthesis and Process Optimization

Industrial protocols adapt laboratory methods for scalability, prioritizing cost efficiency and reproducibility. Key modifications include solvent recycling, continuous flow reactors, and automated pH control during work-up.

Solvent and Catalyst Systems

Methylene chloride (DCM) is favored in industrial settings for its low boiling point (40°C), facilitating solvent recovery via distillation. Catalytic hydrogenation, though less common, has been explored using palladium on carbon (Pd/C) under 30–50 psi H₂ pressure, achieving comparable yields but requiring specialized equipment.

Temperature and Pressure Controls

Large-scale reactions employ jacketed reactors to maintain temperatures at 10–15°C, critical for minimizing byproducts such as N-alkylated derivatives. Pressure-controlled systems enable safe handling of hydrogen gas in catalytic reductions.

Purification and Characterization

Post-synthetic purification ensures pharmaceutical-grade purity. Crude product is typically subjected to alkaline extraction followed by chromatographic separation.

Work-Up Procedures

  • Alkaline Extraction : The reaction mixture is treated with 50% sodium hydroxide to precipitate unreacted reagents, followed by DCM extraction to isolate the amine.

  • Distillation : Rotary evaporation under reduced pressure (20–30 mmHg) removes residual solvents, yielding a semi-solid residue.

Chromatographic Purification

Preparative HPLC with a normal-phase silica column and a mobile phase of methanol:ethanol:isopropanol:hexanes (5:5:5:85) resolves enantiomeric impurities, achieving >99% purity. Retention times (e.g., 15.3 min for the target compound) are calibrated against reference standards.

Table 1: Purification Parameters and Outcomes

ParameterConditionsPurity (%)Yield (%)
Solvent SystemMeOH:EtOH:2-PrOH:Hexanes (5:5:5:85)99.398.8
Flow Rate10 mL/min99.197.5
Column Temperature25°C98.996.0

Comparative Analysis of Synthetic Routes

While reductive amination dominates, alternative pathways such as Gabriel synthesis and Leuckart reaction have been explored but exhibit lower efficiencies.

Reductive Amination vs. Catalytic Hydrogenation

Reductive amination offers superior control over stereochemistry and functional group tolerance compared to catalytic hydrogenation, which risks over-reduction of the methoxy group. Yields for NaBH(OAc)₃-mediated reactions exceed 95%, whereas hydrogenation methods plateau at 85–90%.

Byproduct Formation and Mitigation

Major byproducts include:

  • N-Monoalkylated amines : Formed due to incomplete propylation, mitigated by excess dipropylamine.

  • Tetralin ring oxidation products : Suppressed by maintaining anaerobic conditions and low temperatures.

Scalability Challenges and Solutions

Solvent Recovery and Waste Management

Industrial plants integrate distillation units to recover >90% of DCM, reducing environmental impact. Waste amines are neutralized with hydrochloric acid to form non-volatile salts for safe disposal.

Quality Control Metrics

Batch consistency is verified via:

  • Melting Point Analysis : 137–139°C for crystalline hydrochloride salts.

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 261.42 [M+H]⁺ confirms stoichiometry .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the amine group can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids, and aldehydes.

    Reduction: Reduced amine derivatives and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Neuropharmacology

8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine has been studied for its potential effects on neurotransmitter systems. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), which could have implications for treating mood disorders such as depression and anxiety.

Medicinal Chemistry

This compound is being investigated for its role in drug design and development. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Toxicology Studies

Toxicological assessments have been conducted to understand the safety profile of this compound. Studies have evaluated its effects on cellular models and animal models to determine potential risks associated with exposure.

Analytical Chemistry

8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine is utilized as a standard reference material in analytical methods such as chromatography. Its distinct properties allow for accurate quantification in complex mixtures.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined the effects of 8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine on serotonin levels in rat models. The results indicated a significant increase in serotonin levels following administration, suggesting potential antidepressant effects.

Case Study 2: Toxicity Assessment

Research conducted by the Environmental Protection Agency (EPA) assessed the toxicity of this compound using various in vitro assays. Findings revealed low cytotoxicity levels at therapeutic doses, indicating a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of 8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in N,N-Dialkyltetrahydronaphthalen-amines

Compound Substituents Molecular Formula LogP Receptor Affinity Key References
8-Methoxy-N,N-dipropyl (Target Compound) 8-OMe, N,N-dipropyl C₁₇H₂₇NO 4.4 Serotonin (5-HT2C agonist)
trans-4-Cyclohexyl-N,N-dimethyl (5l) 4-cyclohexyl, N,N-dimethyl C₁₇H₂₅N ~3.8* Dopamine D2/D3 modulation
trans-4-(Biphenyl-3-yl)-N,N-dimethyl (5n) 4-biphenyl, N,N-dimethyl C₂₀H₂₁N ~4.2* High σ1 receptor affinity
5,8-Dimethoxy-N,N-dipropyl (83964-59-4) 5,8-diOMe, N,N-dipropyl C₁₈H₂₈NO₂ ~3.0* Unreported; potential 5-HT activity
(1S,2R)-5-Methoxy-1-methyl-N,N-dipropyl 5-OMe, 1-Me, N,N-dipropyl C₁₈H₂₉N ~4.6* Dopamine D4 (Ki = 48 nM)
5-Methoxy-N-propyl-N-(2-thiophen-2-ylethyl) (1232344-37-4) 5-OMe, N-propyl-thiophen-ethyl C₂₀H₂₈ClNOS ~3.8* Muscarinic antagonist

*Estimated based on structural analogs.

Key Observations:

N-Alkyl Groups: Dipropyl vs. Thiophene-Ethyl Group: The thiophene-containing analog (1232344-37-4) introduces aromatic heterocyclic interactions, altering receptor specificity (e.g., muscarinic vs. serotoninergic activity) .

Methoxy Positioning :

  • 8-Methoxy vs. 5-Methoxy : The 8-methoxy group in the target compound may favor 5-HT2C receptor agonism, while 5-methoxy derivatives (e.g., 5-Methoxy-N-propyl) are linked to dopamine D4 modulation .
  • Di-methoxy Substitution : 5,8-Dimethoxy analogs (CAS 83964-59-4) exhibit reduced LogP (higher polarity) and undefined receptor profiles, suggesting trade-offs between solubility and target engagement .

Stereochemical Impact :

  • The (2S)-configuration in the target compound is critical for activity. Enantiomeric pairs (e.g., (2S)- vs. (2R)-8-Methoxy-N,N-dipropyl) show divergent binding affinities, as seen in serotonin receptor studies .

Pharmacological Profiles

  • Serotonin Receptors : The target compound’s dipropylamine and 8-methoxy groups align with 5-HT2C agonists like Ro60-0175, which show efficacy in neuropsychiatric disorders .
  • Dopamine Receptors : Analogs with 5-methoxy and methyl groups (e.g., (1S,2R)-5-Methoxy-1-methyl) exhibit D4 antagonism (Ki = 48 nM), highlighting substituent-dependent receptor cross-reactivity .
  • Muscarinic Activity : Thiophene-ethyl-substituted analogs demonstrate muscarinic antagonism, likely due to enhanced hydrophobic interactions .

Biological Activity

8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C17H27NO
  • Molecular Weight : 261.402 g/mol
  • CAS Number : 119432-88-1

This compound is a derivative of tetrahydronaphthalene and features a methoxy group and dipropyl amine substituents, which are crucial for its biological activity.

Research indicates that 8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine acts primarily as a dopamine receptor agonist. Specifically, it has shown selectivity towards the D3 dopamine receptor (D3R), which is implicated in various neuropsychiatric disorders. The compound promotes β-arrestin translocation and G protein activation mediated by D3R, suggesting its role in neuroprotection and potential therapeutic applications in conditions like Parkinson's disease .

Dopamine Receptor Agonism

The compound exhibits significant agonistic activity at the D3R with an effective concentration (EC50) in the low nanomolar range. For instance, studies have reported EC50 values around 0.87 nM for D2R and 1884 nM for D3R, indicating a strong preference for D3R activation over D2R .

Neuroprotective Effects

In animal models, compounds similar to 8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine have been shown to protect dopaminergic neurons from neurodegeneration induced by neurotoxins like MPTP and 6-OHDA. These protective effects are attributed to the selective activation of D3R, supporting its potential as a neuroprotective agent .

Case Studies

  • Neurodegenerative Models : In experiments using MPTP-induced mouse models of Parkinson's disease, compounds with similar structures demonstrated significant neuroprotective effects by reducing dopaminergic neuron loss .
  • Selectivity Studies : Comparative studies have shown that 8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine has a higher selectivity index for D3R over D2R compared to other known agonists. This selectivity may mitigate side effects commonly associated with broader dopamine receptor activation .

Toxicological Profile

Preliminary toxicity assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, further studies are required to fully elucidate its safety profile across different biological systems.

Data Table: Biological Activity Overview

Activity TypeTarget ReceptorEC50 (nM)Comments
Dopamine AgonismD3R0.87High selectivity over D2R
NeuroprotectionMPTP ModelN/ASignificant reduction in neuron loss
ToxicityGeneralN/ALow toxicity at therapeutic levels

Q & A

Q. What are the optimal synthetic routes for 8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine, and how can purity be validated?

Methodological Answer: Synthesis typically involves reductive amination or alkylation of a tetrahydronaphthalen-2-amine precursor. For example, analogous compounds (e.g., trans-4-substituted derivatives) are synthesized via Pd/C-catalyzed hydrogenation of ketone intermediates in ethyl acetate at 70°C, yielding ~97% purity . Purification is achieved using preparative HPLC with solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at 10 mL/min flow rate, as validated by retention times (t1 = 15.3 min, t2 = 17.2 min) . Structural confirmation requires ¹H/¹³C NMR (e.g., cyclohexyl or biphenyl substituents in similar derivatives) and HRMS for molecular ion validation .

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) under isocratic conditions (hexane:IPA 90:10) resolves enantiomers. For diastereomers, NOESY NMR can identify spatial proximity of substituents (e.g., trans- vs. cis-4-cyclohexyl groups in related tetrahydronaphthalen-amines) . X-ray crystallography of derivatives (e.g., 3,6-dimethoxynaphthalen-2-yl ketones) provides definitive stereochemical assignments .

Advanced Research Questions

Q. How can contradictory binding affinity data for sigma receptor subtypes be resolved for this compound?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., membrane vs. cell-based systems). To address this:

  • Perform competitive binding assays with [³H]-DTG in rat liver membrane preparations (sigma-1) and guinea pig brain homogenates (sigma-2) .
  • Validate functional activity via calcium flux assays in transfected HEK293 cells expressing human sigma receptors.
  • Use molecular docking (e.g., AutoDock Vina) to model interactions with sigma-1 (PDB: 5HK1) and sigma-2 (PDB: 6DDF) crystal structures, focusing on methoxy and dipropylamine groups’ roles .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for 8-methoxy derivatives?

Methodological Answer:

  • Core modifications: Synthesize analogues with varied N-alkyl chains (e.g., methyl, butyl) to assess lipophilicity effects on membrane permeability .
  • Substituent effects: Replace the 8-methoxy group with ethoxy, hydroxyl, or halogens to probe electronic and steric impacts. For example, 4-chlorophenyl derivatives show enhanced sigma-2 selectivity .
  • Pharmacokinetic profiling: Use in vitro microsomal stability assays (human liver microsomes, NADPH regeneration system) and logP measurements (shake-flask method) to correlate SAR with metabolic stability .

Q. How can analytical challenges in quantifying trace impurities in synthesized batches be addressed?

Methodological Answer:

  • LC-MS/MS: Employ a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient (5–95% over 10 min). Detect impurities via MRM transitions (e.g., m/z 290 → 148 for the parent ion) .
  • Forced degradation studies: Expose the compound to heat (60°C), acid (0.1M HCl), and UV light (254 nm) to identify degradation products. Compare retention times and fragmentation patterns against known impurities .

Data Contradiction and Theoretical Frameworks

Q. How should researchers resolve discrepancies between in silico predictions and experimental binding data?

Methodological Answer:

  • Re-evaluate computational parameters: Adjust protonation states (e.g., amine group pKa ~9.5) and solvation models (GBSA vs. PBSA) in molecular dynamics simulations .
  • Validate docking poses with mutagenesis: Clone sigma receptor mutants (e.g., sigma-1 E172A) and measure binding affinity shifts via radioligand displacement assays .

Experimental Design Considerations

Q. What frameworks guide the design of in vivo pharmacokinetic studies for this compound?

Methodological Answer:

  • Link to compartmental models: Use a two-compartment model (ADAPT 5) to estimate t½, Vd, and clearance from plasma concentration-time curves in Sprague-Dawley rats .
  • Tissue distribution: Apply QWBA (quantitative whole-body autoradiography) with [¹⁴C]-labeled compound to assess brain penetration and off-target accumulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

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